1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane
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Overview
Description
1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane is a complex organic compound that features a thiazole ring, a thiophene ring, and an azepane ring
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to the inhibition or activation of target proteins.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of microbial growth, reduction of inflammation, and the induction of apoptosis in cancer cells .
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability due to their planar structure and the presence of polar atoms, which can form hydrogen bonds with biological targets .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, including the inhibition of enzyme activity, disruption of cell membrane integrity, and induction of cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane typically involves multiple steps, starting with the preparation of the thiazole and thiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. For instance, one method involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with 2-bromo-4-(thiophen-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- N-(4-Tert-butyl-thiazol-2-yl)-2-chlorobenzamide
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester
Uniqueness
1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane stands out due to its unique combination of thiazole, thiophene, and azepane rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O3/c1-13-3-8-18-17(9-13)21-22(23(32)29(12-25-21)11-20-26-14(2)28-33-20)30(18)10-19(31)27-16-6-4-15(24)5-7-16/h3-9,12H,10-11H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNIJHYAIWASHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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